![molecular formula C10H9NO4S3 B2599869 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-47-7](/img/structure/B2599869.png)
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
“3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of “3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is C10H9NO4S3 . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .
Chemical Reactions Analysis
Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations . For example, Copper (I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of “3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is 303.38 . More detailed physical and chemical properties are not found in the search results.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been a subject of interest for a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals from corrosion, which is a significant issue in many industries.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . These applications are crucial in the development of new electronic devices.
Synthesis of Anticancer Agents
2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This shows the potential of thiophene derivatives in the development of new treatments for cancer.
Synthesis of Anti-atherosclerotic Agents
2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . Atherosclerosis is a condition where plaque builds up in the arteries, and this application shows the potential of thiophene derivatives in treating this condition.
Development of Insecticides
Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This shows their potential use in agriculture and pest control.
Coupling Reactions and Olefinations
Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . These reactions are fundamental in organic chemistry and are used in the synthesis of a wide range of compounds.
Development of Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel. These transistors have potential applications in flexible electronics, including flexible displays and sensors.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” and other thiophene derivatives could be in the development of new drugs and therapies.
properties
IUPAC Name |
3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S3/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCOOKGBHWVBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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